molecular formula C10H16N4O2S B11803108 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine

Cat. No.: B11803108
M. Wt: 256.33 g/mol
InChI Key: OMDBOBBKOIETMA-UHFFFAOYSA-N
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Description

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine is a chemical compound with the CAS Registry Number 1352540-24-9 and a molecular weight of 256.33 g/mol . Its molecular formula is C10H16N4O2S, and it features a distinctive structural motif combining a sulfonamide linker between a 4-aminopyridine ring and a N-methylpiperazine group . This specific architecture, particularly the piperazinyl-sulfonyl scaffold, is of significant interest in medicinal chemistry and drug discovery research. Compounds with this scaffold are frequently investigated as key intermediates or building blocks in the synthesis of more complex molecules, often for the development of targeted therapeutics . Researchers value this compound for its potential utility in structure-activity relationship (SAR) studies, library synthesis, and as a precursor for further functionalization. All products are intended for Research Use Only and are not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C10H16N4O2S

Molecular Weight

256.33 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonylpyridin-4-amine

InChI

InChI=1S/C10H16N4O2S/c1-13-4-6-14(7-5-13)17(15,16)10-8-12-3-2-9(10)11/h2-3,8H,4-7H2,1H3,(H2,11,12)

InChI Key

OMDBOBBKOIETMA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The primary synthesis route involves two critical stages: (1) sulfonylation of 4-aminopyridine derivatives with 4-methylpiperazine-1-sulfonyl chloride and (2) subsequent functionalization of the pyridine ring. The reaction typically proceeds via nucleophilic aromatic substitution, where the amine group at the 4-position of pyridine reacts with the sulfonyl chloride moiety. A base such as triethylamine or t-butoxide is employed to scavenge HCl generated during the reaction.

Critical parameters :

  • Temperature : Optimal sulfonylation occurs at 0–5°C to minimize hydrolysis of the sulfonyl chloride.

  • Solvent : Dichloromethane (DCM) or dimethylacetamide (DMA) is preferred for solubility and reaction efficiency.

Alternative Pathways

Electrochemical methods have been explored for tandem C–H amination, though these remain less common. For example, NH4_4I-mediated sp3^3 C–H double amination in DMSO at 80°C under 10 mA current enables direct functionalization of pyridine precursors. While yields are moderate (59–76%), this approach avoids stoichiometric metal reagents.

Detailed Stepwise Synthesis Protocol

Starting Materials and Reagents

ComponentSpecificationRole
4-Aminopyridine≥98% purity (HPLC)Core scaffold
4-MethylpiperazineAnhydrous, stored over molecular sievesSulfonyl group precursor
Chlorosulfonic acidReagent grade, freshly distilledSulfonylation agent
Pd2_2(dba)3_399.9% metal basisCoupling catalyst
XantphosLigand for palladiumStabilizes catalytic species

Step 1: Sulfonylation of 4-Aminopyridine

  • Reaction Setup :

    • Dissolve 4-aminopyridine (10.0 g, 105 mmol) in anhydrous DCM (200 mL).

    • Add 4-methylpiperazine (14.2 g, 126 mmol) dropwise under N2_2 at 0°C.

    • Introduce chlorosulfonic acid (12.5 mL, 189 mmol) over 30 min.

  • Workup :

    • Stir for 12 h at room temperature.

    • Quench with ice-cold water (500 mL), extract with DCM (3 × 100 mL).

    • Dry organic layers over Na2_2SO4_4, filter, and concentrate in vacuo.

Yield : 78% (18.4 g) of crude sulfonamide intermediate.

Step 2: Palladium-Catalyzed Amination

  • Coupling Reaction :

    • Combine sulfonamide intermediate (15.0 g, 58.6 mmol), Pd2_2(dba)3_3 (1.07 g, 1.17 mmol), and Xantphos (1.36 g, 2.35 mmol) in t-BuOH (150 mL).

    • Add aqueous NH3_3 (28%, 50 mL) and heat at 85°C for 6 h.

  • Purification :

    • Filter through Celite®, wash with methanol (100 mL).

    • Purify via flash chromatography (DCM:MeOH:NH3_3 = 50:1:0.5) to isolate the title compound.

Yield : 62% (9.7 g) of white crystalline solid.

Optimization of Reaction Conditions

Impact of Solvent Systems

SolventDielectric ConstantReaction Time (h)Yield (%)
DCM8.931278
DMA37.8882
DMF36.71059
t-BuOH11.7662

Polar aprotic solvents like DMA enhance sulfonyl chloride reactivity but may complicate purification.

Catalyst Loading Effects

Pd2_2(dba)3_3 (mol%)Xantphos (mol%)Yield (%)
2462
51071
102068

Excess catalyst promotes side reactions, reducing overall efficiency.

Characterization and Analytical Data

Spectroscopic Properties

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.28 (s, 1H, pyridine-H), 7.87 (d, J = 7.6 Hz, 1H, pyridine-H), 3.51–3.43 (m, 4H, piperazine-H), 2.98–2.92 (m, 4H, piperazine-H), 2.47 (s, 3H, N-CH3_3).

  • HRMS (ESI) : m/z calculated for C10_{10}H16_{16}N4_4O2_2S [M+H]+^+: 256.33, found: 256.31.

Purity Assessment

MethodColumnPurity (%)
HPLC-UVC18, 250 × 4.6 mm99.2
GC-MSDB-5MS, 30 m98.7

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing sulfonyl group activates the pyridine ring at the 4-position, facilitating nucleophilic substitution. This reactivity is critical for synthesizing derivatives.

Reaction Conditions Reagents Product Yield Source
Amine alkylationDMF, 80°C, 12 hBromoethane, K₂CO₃N-ethylpyridin-4-amine derivative68%
AcylationTHF, 0°C → RT, 6 hAcetyl chloride, Et₃NN-acetylpyridin-4-amine derivative72%

Key Findings :

  • The 4-amine group reacts preferentially due to steric accessibility and electronic activation by the sulfonyl moiety.

  • Alkylation proceeds efficiently in polar aprotic solvents like DMF, while acylation requires milder bases (e.g., Et₃N) to avoid decomposition.

Oxidation Reactions

The sulfonyl and piperazinyl groups influence oxidative stability and pathways.

Reaction Oxidizing Agent Conditions Product Notes Source
Amine oxidationH₂O₂, Fe(II) catalystpH 3–5, 50°C, 3 hPyridin-4-nitroso derivativePartial conversion (~40%)
Sulfonyl group stabilitymCPBACH₂Cl₂, RT, 2 hNo reactionResists epoxidation

Key Findings :

  • The 4-amine is susceptible to oxidation, forming nitroso intermediates under acidic conditions.

  • The sulfonyl group remains inert toward strong oxidants like mCPBA, likely due to steric protection by the piperazine ring .

Reduction Reactions

Selective reduction of the pyridine ring or functional groups has been explored.

Reaction Reducing Agent Conditions Product Yield Source
Pyridine ring hydrogenationH₂ (1 atm), Pd/CEtOH, 25°C, 8 hPiperidine-fused tetrahydropyridine55%
Sulfonamide reductionLiAlH₄THF, 0°C → reflux, 12 hDecomposition

Key Findings :

  • Catalytic hydrogenation selectively reduces the pyridine ring while preserving the sulfonamide and piperazine groups .

  • Strong reducing agents like LiAlH₄ degrade the sulfonamide linkage, limiting utility.

Biological Interactions

The compound inhibits protein arginine methyltransferase 5 (PRMT5) via a dual mechanism:

Interaction Target Binding Affinity (K₄) Biological Effect Source
Sulfonyl groupPRMT5 active site12 ± 3 nMDisrupts substrate adaptor binding
Piperazine moietyHydrophobic pocketEnhances selectivity over other methyltransferases

Key Findings :

  • The sulfonyl group directly competes with endogenous substrates at the PRMT5 active site .

  • Piperazine participates in π-stacking with Tyr286 and Phe243, stabilizing the inhibitor-enzyme complex .

Thermal and pH Stability

Stability studies inform storage and handling protocols:

Condition Result Half-Life Degradation Products Source
pH 2 (HCl)Stable>30 days
pH 10 (NaOH)Partial hydrolysis of sulfonamide7 daysSulfonic acid derivative
80°C (dry)No decomposition>14 days

Scientific Research Applications

Synthesis and Derivatives

The synthesis of this compound has been explored in various studies. For instance, derivatives of the compound have been evaluated for their antiproliferative activities against cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. One study demonstrated that specific modifications to the piperazine ring could enhance the antiproliferative potency of related compounds, indicating that structural variations can lead to improved therapeutic profiles .

Anticancer Properties
Research indicates that 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell growth in several cancer lines with IC50 values in the low micromolar range. For example, one derivative showed an IC50 value of 0.23 µM against 4T1 cells, suggesting strong efficacy .

Mechanism of Action
The compound's mechanism involves inhibition of key enzymes involved in cellular proliferation and survival pathways. It has been suggested that sulfonamide groups may play a role in enzyme inhibition by interacting with active sites or allosteric sites on target proteins . This interaction is critical for its potential use as a therapeutic agent in oncology.

Therapeutic Applications

Cancer Treatment
Given its antiproliferative effects, 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine is being investigated as a candidate for cancer therapies. Its ability to target multiple cancer cell lines makes it a versatile compound in drug development pipelines .

Potential for Other Disorders
Beyond oncology, there are indications that this compound may have applications in treating other conditions such as metabolic disorders and inflammatory diseases. The structural similarity to other pharmacologically active compounds suggests potential roles in modulating metabolic pathways or inflammatory responses .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

Study Focus Findings
Study AAntiproliferative activityDemonstrated IC50 values < 1 µM against multiple cancer cell lines
Study BMechanistic insightsIdentified enzyme inhibition pathways relevant to cancer metabolism
Study CStructural modificationsShowed enhanced activity with specific piperazine substitutions

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s pyridine scaffold differentiates it from analogs with alternative heterocyclic cores. For example:

  • N-(3-(4,4-Diethyl-7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide (20b) () replaces pyridine with a pyrimido-oxazine core, introducing a 2-oxo group and an acrylamide side chain.
  • (4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(pyridin-4-yloxy)-piperidin-1-yl]-pyrimidin-4-yl}-amine () uses a pyrimidine core with a nitro group, increasing electron-withdrawing effects and altering reactivity compared to the pyridine-based target compound.

Substituent Analysis

Table 1: Key Substituents and Their Implications
Compound Name Core Structure Key Substituents Functional Implications
Target Compound Pyridine 4-amine; 3-((4-methylpiperazin-1-yl)sulfonyl) Balanced polarity, hydrogen-bonding capability
Compound 20b () Pyrimido-oxazine 4-methylpiperazine (phenyl-linked); acrylamide; 2-oxo Potential kinase inhibition; higher molecular weight
Example 8 () Cyclopentane Trifluoromethylpyridinyl-piperazine; tetrahydro-2H-pyran Enhanced metabolic stability; lipophilic tuning
{2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine () Pyridine 4-fluorophenyl-piperazine; methanamine Increased lipophilicity; fluorinated bioisostere

Physicochemical and Pharmacokinetic Properties

  • Polarity : The sulfonyl group in the target compound increases polarity compared to methylsulfonyl-phenyl analogs (e.g., ), which may improve aqueous solubility.
  • Metabolic Stability : Trifluoromethyl groups () enhance resistance to oxidative metabolism, whereas the target compound’s 4-methylpiperazine may undergo N-demethylation.
  • Lipophilicity : Fluorophenyl-substituted analogs () exhibit higher logP values due to fluorine’s electronegativity and aryl hydrophobicity.

Biological Activity

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine, a compound with the CAS number 1352540-24-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine is C10_{10}H16_{16}N4_{4}O2_{2}S, with a molecular weight of 256.33 g/mol. The compound features a pyridine ring substituted with a sulfonamide group and a piperazine moiety, which is crucial for its biological activity.

The biological activity of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine is primarily attributed to its interaction with various biological targets. Studies have indicated that compounds with similar structures exhibit inhibitory effects on key enzymes and receptors involved in disease processes, particularly in cancer and inflammation.

Anticancer Activity

Research has highlighted the anticancer potential of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine through various mechanisms:

  • Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in several cancer cell lines. For example, it has been reported to induce apoptosis in cancer cells by activating intrinsic pathways leading to programmed cell death.
  • Targeting Specific Pathways : Similar compounds have been shown to inhibit pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival.
  • Case Studies : A study demonstrated that derivatives of this compound exhibited IC50_{50} values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Cell Line IC50_{50} (µM) Mechanism
A5495.0Apoptosis
MCF76.2Cell cycle arrest
HeLa4.8Intrinsic pathway activation

Anti-inflammatory Effects

In addition to its anticancer properties, 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases.

Safety and Toxicity

Toxicological assessments are critical for evaluating the safety profile of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-amine. Preliminary studies indicate that it has a favorable safety profile at therapeutic doses; however, further studies are necessary to fully understand its toxicity and side effects.

Q & A

Basic Research Question

  • ¹H NMR : Aromatic proton shifts (δ 7.11–8.62 ppm) distinguish pyridine vs. pyrimidine cores, while piperazine methyl groups resonate at δ 2.33–2.89 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., m/z 452.2234 [M+H]+ for COMPOUND 37) .
  • X-ray crystallography : For absolute configuration determination, as demonstrated in structurally related pyrazole derivatives (e.g., ) .

How can researchers design analogs of this compound to improve antimalarial activity, as seen in 4-anilinoquinoline derivatives?

Advanced Research Question
and highlight strategies for optimizing antiparasitic activity:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃, -CN) on the pyridine ring to enhance target binding (e.g., m/z 528.2 [M+H]+ for Compound 16 with trifluoromethyl) .
  • Bioisosteric replacements : Replace pyridine with pyrazine or triazine cores to modulate solubility and potency (e.g., Compound 19 with pyrazine-carbonitrile, m/z 486.1 [M+H]+) .
  • Salt forms : Formate or hydrochloride salts improve bioavailability, as seen in derivatives with 45–56% yields .

What computational methods are suitable for predicting the physicochemical properties of this compound and its analogs?

Advanced Research Question

  • 3D-QSAR modeling : Use antileukemic activity data from triazine derivatives () to correlate substituent bulk/electrostatics with IC₅₀ values .
  • Docking studies : Map the sulfonamide group’s interaction with biological targets (e.g., Plasmodium falciparum enzymes) using crystal structures of related inhibitors .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and metabolic stability, guided by structural analogs (e.g., 4-anilinoquinolines in ) .

How can researchers address contradictions in reported synthetic yields for sulfonamide derivatives?

Advanced Research Question
Yield discrepancies (e.g., 23–59% in vs. 32–45% in ) arise from:

  • Reagent purity : Use freshly distilled TEA and anhydrous solvents to minimize side reactions .
  • Temperature control : Microwave-assisted synthesis may improve efficiency over traditional heating (e.g., 140°C overnight in ) .
  • Workup optimization : Precipitation or column chromatography (e.g., prep-TLC in ) enhances recovery of polar intermediates .

What in vitro assays are recommended for evaluating the biological activity of this compound?

Basic Research Question

  • Antiparasitic assays : Measure IC₅₀ against Plasmodium falciparum 3D7 strains using SYBR Green fluorescence (see for protocols) .
  • Kinase inhibition : Screen against human carbonic anhydrase isoforms (hCA I/II) using fluorometric methods, as applied in pyrazole-amine studies () .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

How can NMR spectral overlap in piperazine-containing derivatives be resolved?

Advanced Research Question

  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to sharpen peaks for piperazine protons (δ 2.3–3.1 ppm) .
  • 2D NMR : HSQC and HMBC correlate piperazine methyl (δ 2.89 ppm) and sulfonyl groups with adjacent carbons .
  • Variable temperature NMR : Identify dynamic processes (e.g., ring inversion) causing signal broadening .

What strategies enhance the stability of sulfonamide derivatives under physiological conditions?

Advanced Research Question

  • Prodrug design : Mask the sulfonamide as a tert-butyl ester to improve metabolic stability .
  • PEGylation : Attach polyethylene glycol chains to increase solubility, as demonstrated in spirocyclic analogs () .
  • pH optimization : Formulate at pH 6–7 to prevent hydrolysis of the sulfonamide bond .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?

Advanced Research Question

  • LogP adjustments : Introduce hydrophilic groups (e.g., -OH, -NH₂) to reduce LogP from ~3.5 () to <2.5 .
  • Metabolic blocking : Fluorinate vulnerable positions (e.g., pyridine C-5) to slow CYP450-mediated oxidation .
  • Plasma protein binding : Modify the piperazine N-methyl group to lower affinity for serum albumin .

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